molecular formula C8H8O3 B155080 cis-1,2,3,6-Tetrahydrophthalic anhydride CAS No. 935-79-5

cis-1,2,3,6-Tetrahydrophthalic anhydride

Cat. No. B155080
CAS RN: 935-79-5
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-OLQVQODUSA-N
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Description

cis-1,2,3,6-Tetrahydrophthalic anhydride is a bicyclic compound with significant potential in synthetic organic chemistry. It serves as a key precursor for various chemoselective synthetic manipulations and is involved in reactions with amino groups of proteins, leading to reversible blocking and unblocking of these functional groups .

Synthesis Analysis

The synthesis of related compounds to cis-1,2,3,6-tetrahydrophthalic anhydride has been explored through chemoselective transformations. For instance, cis-1,2,4,6-tetrahydrophthalic anhydride was converted into a lactone, which then underwent a series of reactions including unsuccessful formylation and dihydroxylation, leading to unexpected results such as the deprotection of a PMB ether and the formation of pyrano-pyranones . Additionally, stereochemical studies have shown that the aluminum chloride-catalyzed Friedel-Crafts reactions with cis-4-tetrahydrophthalic acid and its esters result in stereoselective products .

Molecular Structure Analysis

The crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride has been determined by X-ray diffraction, revealing a folded conformation consistent with other cyclic anhydrides. The differences observed between molecules in the unit cell are attributed to packing effects and intermolecular nucleophile-electrophile interactions . Lattice energy calculations have also been used to model the crystal structures of cis-tetrahydrophthalic anhydrides, supporting the presence of dipole-dipole interactions and molecular distortions that improve crystal packing .

Chemical Reactions Analysis

The reactivity of cis-1,2,3,6-tetrahydrophthalic anhydride with protein amino groups has been studied, showing that it can completely block the amino groups of lysozyme, with the potential to recover enzymatic activity upon dialysis. This reversible reaction is of interest for understanding the specificity of anhydride reactions with amino groups in proteins . Moreover, the enantioselective organocatalytic methanolysis of this anhydride has been investigated, revealing insights into the conformational preferences of the catalysts and the mechanism of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,2,3,6-tetrahydrophthalic anhydride are closely related to its molecular structure and reactivity. The crystallographic studies provide a basis for understanding its solid-state properties, while the synthesis and reaction analyses contribute to a deeper understanding of its chemical behavior. The reversible reaction with protein amino groups highlights its potential for applications in biochemistry and protein engineering .

Scientific Research Applications

Crystal Structure Analysis

Cis-1,2,3,6-tetrahydrophthalic anhydride's crystal structure has been a subject of interest. Studies have revealed that it crystallizes in a specific space group with two independent molecules per asymmetric unit, showing a folded conformation consistent with similar cyclic anhydrides. This understanding is crucial for predicting the compound's behavior in various applications (Fredj et al., 1998).

Mass Spectrometry Studies

In mass spectrometry, cis-1,2,3,6-tetrahydrophthalic anhydride exhibits distinct fragmentation patterns compared to its trans-isomers. This difference is attributed to the lack of rearrangement in the molecular ion prior to fragmentation, indicating high stereospecificity, a feature important in analytical chemistry (Karpati & Mandelbaum, 1971).

Lattice Energy Calculations and Modeling

Lattice energy calculations have been used to model the crystal structures of cis-1,2,3,6-tetrahydrophthalic anhydride, providing insights into its molecular interactions and packing behaviors. This information is useful in predicting material properties and designing new materials (Fredj & Day, 2015).

Organocatalytic Applications

The compound has been studied for its role in enantioselective organocatalytic reactions. Understanding the interactions between cis-1,2,3,6-tetrahydrophthalic anhydride and catalysts like quinidine derivatives can inform the development of more efficient synthetic methodologies (Balzano et al., 2011).

Synthesis of Derivatives

Research has focused on synthesizing derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride under various conditions, such as using montmorillonite K-10 and microwave irradiation. These studies contribute to the field of organic synthesis, offering new pathways for creating valuable chemical compounds (Habibi & Marvi, 2005).

Chemical Modification of Polystyrene

The anhydride has been used in modifying polystyrene, leading to the creation of sulfonic acid cation exchange resins with better ion-exchange capacities than conventional materials. This application is significant in material science, particularly for developing new types of ion-exchange resins (Biswas & Chatterjee, 1984).

Reaction with Protein Amino Groups

The compound's reaction with protein amino groups has been studied, providing insights into protein chemistry and the potential for developing new biochemical methodologies (Riley & Perham, 1970).

Safety And Hazards

Cis-1,2,3,6-Tetrahydrophthalic anhydride is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, Skin Sens. 1 according to the GHS classification . It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+
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InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N
Source PubChem
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
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Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID80883570
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Molecular Weight

152.15 g/mol
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Physical Description

White chips; [Alfa Aesar MSDS]
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Product Name

cis-1,2,3,6-Tetrahydrophthalic anhydride

CAS RN

935-79-5
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Record name TETRAHYDROPHTHALIC ANHYDRIDE, CIS-
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Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2,3,6-Tetrahydrophthalic anhydride
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cis-1,2,3,6-Tetrahydrophthalic anhydride
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cis-1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 5
cis-1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 6
cis-1,2,3,6-Tetrahydrophthalic anhydride

Citations

For This Compound
288
Citations
M Huang, L Gao, J Feng, X Huang, Z Li, Z Huang… - ACS …, 2020 - ACS Publications
Poly(propylene carbonate) (PPC) from CO 2 and propylene oxide (PO) has wide potential applications as a degradable “plastic”. However, the thermal stability and mechanical …
Number of citations: 14 pubs.acs.org
X Zhang, G Liu, T Jiao, Y Cheng, Y Zou… - ACS Applied Energy …, 2021 - ACS Publications
Nickel (Ni)-rich LiNi x Co y Mn z O 2 (NCM, x ≥ 0.9) cathode materials are gaining widespread attention owing to their higher energy density than conventional cathodes, such as …
Number of citations: 11 pubs.acs.org
C Tan, L Cui, Y Li, X Qin, Y Li, Q Pan… - … Applied Materials & …, 2021 - ACS Publications
The continuous degradation of carbonate electrolytes and the dissolution of transition metal cations due to parasitic reactions on the cathode-electrolyte interphase (CEI) block the …
Number of citations: 18 pubs.acs.org
F Balzano, RP Jumde, A Mandoli, S Masi, D Pini… - Chirality, 2011 - Wiley Online Library
The enantioselective organocatalytic methanolysis of cis‐1,2,3,6‐tetrahydrophthalic anhydride mediated by quinidine derivatives with pyridazine or anthraquinone core was investigated…
Number of citations: 16 onlinelibrary.wiley.com
M Biswas, S Chatterjee - European Polymer Journal, 1983 - Elsevier
Polystyrene has been chemically modified by Friedel-Crafts acylation with cis-1,2,3,6 tetrahydrophthalic anhydride in the presence of anhydrous aluminium chloride. The product, poly[4-…
Number of citations: 19 www.sciencedirect.com
AB Fredj, M Bagieu‐Beucher, SB Rejeb… - Helvetica Chimica …, 2004 - Wiley Online Library
The crystal structure of 3,4,5,6‐tetrahydrophthalic anhydride, (=4,5,6,7‐tetrahydroisobenzofuran‐1,3‐dione; 1; C 8 H 8 O 3 ) was determined and refined by an analysis of three‐…
Number of citations: 1 onlinelibrary.wiley.com
AB Fredj, GM Day - Journal of molecular modeling, 2015 - Springer
Lattice energy calculations using a model potential were performed to model the crystal structures of cis-1,2,3,6- and 3,4,5,6-tetrahydrophthalic (THP) anhydrides. The optimized …
Number of citations: 1 link.springer.com
JE Gill, J Munro - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The preparation and properties of the chlorohydrin and epoxide from cis-1 : 2 : 3 : 6-tetrahydrophthalic anhydride and several of its dialkyl esters are described. Reactions of the …
Number of citations: 0 pubs.rsc.org
M Bolte, C Bauch - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, CsHsO3,(I), crystallizes with two nearly identical molecules in the asymmetric unit. Each molecule has a boat conformation and non-crystallographic mirror symmetry…
Number of citations: 5 scripts.iucr.org
MAB Meador, AA Frimer, JC Johnston - Macromolecules, 2004 - ACS Publications
Several substituted 1,2,3,6-tetrahydrophthalic anhydride end caps, including the 3-phenyl, 3-methoxy, 3-trimethylsilyloxy, and 3,6-diphenyl analogues, were synthesized via the Diels−…
Number of citations: 11 pubs.acs.org

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